N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-ethenylcyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDNSFEXHTTF-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Diastereoselective/enantioselective Strategies
Strategies for Diastereoselective Synthesis of cis-Cyclopentyl Systems
Achieving the cis configuration in 1,2-disubstituted cyclopentanes can be accomplished through various synthetic strategies that are broadly categorized as either substrate-controlled or reagent-controlled.
In substrate-controlled methods, the stereochemical outcome of a reaction is dictated by the inherent structural and stereochemical features of the starting material. Pre-existing chiral centers or conformational constraints in the substrate can create a facial bias, directing incoming reagents to a specific side of the molecule.
One effective strategy involves radical cyclization of acyclic precursors. The stereoselectivity of these reactions is often governed by the conformation of the transition state, which seeks to minimize steric interactions. For instance, photoredox-catalyzed radical cyclizations of alkene-substituted β-ketoesters have been shown to proceed in a highly diastereoselective manner. The stereogenic centers present in the acyclic starting material guide the formation of the new stereocenters on the cyclopentane (B165970) ring during the cyclization event. acs.org In these scenarios, the substituents on the acyclic chain arrange themselves in the lowest energy conformation, which then dictates the stereochemical outcome of the ring closure, often favoring the formation of the cis product. acs.org
Another approach is the stereospecific ring contraction of larger rings, such as pyrrolidines, into cyclobutanes, a concept that can be extended to cyclopentane synthesis. acs.org In such transformations, the stereochemistry of the starting material is directly translated to the product. For the synthesis of a cis-disubstituted cyclopentane, a starting material with the appropriate stereocenters would be designed to ensure that the desired cis relationship is maintained after the rearrangement.
| Method | Key Feature | Typical Diastereomeric Ratio (d.r.) |
| Photoredox-Catalyzed Radical Cyclization | Substrate's existing stereocenters direct cyclization. acs.org | Good to Excellent |
| Stereospecific Ring Contraction | Stereochemistry of starting heterocycle is retained in the product. acs.org | >20:1 |
Reagent-controlled strategies rely on an external chiral reagent, catalyst, or Lewis acid to direct the stereochemical outcome, overriding any inherent substrate biases. This approach offers greater flexibility as the same substrate can potentially be guided to different stereoisomeric products by simply changing the reagent.
A prime example is the use of metal catalysts in cyclization reactions. Cobalt(II)-based metalloradical catalysis, for instance, has been effectively used for controlling diastereoselectivity in radical cascade cyclizations. nih.gov By tuning the D2-symmetric chiral amidoporphyrin ligands on the cobalt catalyst, it is possible to direct the bicyclization of 1,6-enynes to create multiple contiguous stereogenic centers with excellent cis diastereoselectivity. nih.govnih.gov The chiral environment created by the catalyst-ligand complex forces the substrate to adopt a specific orientation as it approaches the metal center, thereby dictating the stereochemistry of the bond-forming steps.
Similarly, Lewis acids can mediate cyclizations and control stereochemistry. While a tandem hydrozirconation/Lewis acid-mediated cyclization has been reported for the highly diastereoselective synthesis of trans-2-substituted cyclopentylamines, nih.gov modification of the Lewis acid and substrate could potentially favor the formation of the cis isomer by altering the geometry of the transition state. The choice of N-substituent on a starting material can also control the divergent pathways of cyclization reactions, leading to different heterocyclic products, a principle that can be applied to carbocyclic systems. rsc.org
| Catalyst System | Reaction Type | Key Advantage | Typical Diastereomeric Ratio (d.r.) |
| Co(II)-[D2-Amidoporphyrin] | Radical Bicyclization nih.govnih.gov | High control via ligand modification. | Excellent |
| Iridium-Phosphin-omethyloxazolines | Asymmetric Hydrogenation nih.gov | High cis selectivity for specific substrates. | >99% cis |
Enantioselective Synthesis of N-Boc-Protected Vinyl Cyclopentyl Amines
Once methods to secure the cis-diastereomer are established, the next challenge is to control the enantioselectivity to produce a single enantiomer of N-Boc-cis-2-vinyl-cyclopentyl-amine.
Asymmetric catalysis is a powerful tool for establishing chirality. The asymmetric intramolecular Heck reaction, in particular, has been widely used to construct chiral tertiary and quaternary carbon centers in cyclic systems. uwindsor.ca This reaction typically involves a palladium catalyst coordinated to a chiral ligand, such as BINAP. The chiral complex then mediates the cyclization of a suitable acyclic precursor, such as a trienyl triflate, inducing enantioselectivity in the newly formed stereocenters. uwindsor.ca
For the synthesis of the target molecule, a strategy could involve a palladium-catalyzed asymmetric tandem carbonylation-Heck reaction. Such a desymmetrization procedure has been successfully applied to cyclopentenes to afford chiral bicyclo[3.2.1]octenes with excellent enantioselectivity. researchgate.netnih.gov A similar approach could be envisioned where an appropriately substituted acyclic diene undergoes an intramolecular Heck reaction, with the chiral palladium catalyst controlling the facial selectivity of the C-C bond formation to yield an enantiomerically enriched cyclopentene (B43876) precursor, which could then be converted to the target amine.
A chiral auxiliary is a chiral moiety that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgresearchgate.netsantiago-lab.com
A plausible strategy for synthesizing the target molecule would involve attaching a chiral auxiliary, like an Evans oxazolidinone, to a cyclopentenone-derived Michael acceptor. The bulky auxiliary would then sterically block one face of the molecule, directing a 1,4-conjugate addition of a vinyl organocuprate to the opposite face. This would be followed by the introduction of an amine or a precursor group. A similar approach has been described for the synthesis of 2,3-disubstituted cyclopentanones, where a 1,4-addition to a chiral Michael acceptor is followed by a Dieckmann cyclization. researchgate.net Subsequent removal of the auxiliary would yield the enantiomerically enriched cis-2-vinyl-cyclopentyl-amine derivative. The predictability and high diastereoselectivity often achieved with Evans auxiliaries make this a reliable method. researchgate.net
| Auxiliary Type | Reaction | Key Step |
| Evans Oxazolidinone santiago-lab.com | Conjugate Addition | Diastereoselective 1,4-addition of a vinyl group. |
| (-)-8-phenylmenthol researchgate.net | Tandem 1,4-Addition/Dieckmann Cyclization | Diastereoselective cuprate (B13416276) addition to a chiral Michael acceptor. |
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of catalysis. This approach avoids the use of metals and often proceeds under mild conditions.
A highly enantioselective organocatalytic route has been developed to access a precursor of a cis-cyclopentyl-γ-amino acid. nih.gov This method utilizes a bifunctional squaramide or thiourea (B124793) catalyst to mediate the Michael addition of a pronucleophile to an α,β-unsaturated compound, followed by a cyclization cascade. beilstein-journals.orgresearchgate.net Computational studies suggest that the observed high cis-selectivity is the result of a selective C-C bond formation step. nih.gov This methodology has been successfully applied to the reaction of cyclopentane-1,2-dione with various Michael acceptors, such as nitroolefins and α,β-unsaturated aldehydes, to generate chiral 3-substituted cyclopentane precursors with excellent enantioselectivity. researchgate.netunipa.it
Furthermore, chiral pyrrolidine (B122466) catalysts, in conjunction with an acidic co-catalyst, have been shown to promote the highly enantioselective Michael addition of aldehydes to nitroethylene. nih.gov This reaction provides efficient access to γ-nitro acids, which serve as valuable precursors to γ-amino acids, demonstrating the power of organocatalysis in synthesizing chiral amino acid building blocks. nih.gov This strategy could be adapted to generate a precursor for N-Boc-cis-2-vinyl-cyclopentyl-amine through an intramolecular cyclization of a substrate generated via an organocatalytic Michael addition.
| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) |
| Bifunctional Squaramide beilstein-journals.org | Asymmetric Michael Addition | Substituted Cyclopentane-1,2-dione | High |
| Chiral Pyrrolidine / Acid Co-catalyst nih.gov | Michael Addition | γ²-Amino Acid Precursor | >95% |
| Chiral Phosphoric Acid nih.gov | Michael Addition-Cyclization | cis-Cyclopentyl-γ-amino Acid Precursor | High |
Control of Relative and Absolute Stereochemistry in Cyclic Systems
The synthesis of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine presents the challenge of controlling both the relative and absolute stereochemistry of the two stereocenters on the cyclopentane ring. The cis relationship between the amino and vinyl groups is a key structural feature that requires precise diastereoselective control during synthesis. Furthermore, obtaining a single enantiomer necessitates control over the absolute stereochemistry.
Diastereoselective Control:
Achieving the desired cis configuration can be accomplished through various synthetic strategies. One common approach involves substrate-controlled diastereoselection, where the stereochemistry of an existing chiral center in the starting material directs the formation of a new stereocenter. For instance, the reduction of a ketone precursor to the corresponding alcohol can proceed with high diastereoselectivity, influenced by the steric and electronic environment of the molecule. Subsequent conversion of the alcohol to the amine can then preserve this relative stereochemistry.
Another powerful method is the use of stereoselective cyclization reactions. For example, a [3+2] cycloaddition reaction could be employed to construct the cyclopentane ring with inherent control over the stereochemistry of the substituents. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of such transformations.
Enantioselective Control:
To control the absolute stereochemistry and obtain a specific enantiomer of cis-2-vinyl-cyclopentyl-amine, several enantioselective methods can be employed:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate enantioselective reactions. For example, an asymmetric hydrogenation or hydroamination could be used to set the stereocenters of the cyclopentane ring with high enantiomeric excess (ee).
Enzymatic Resolutions: Biocatalysts, particularly lipases, are highly effective in differentiating between enantiomers, as will be discussed in more detail in the following sections.
The following table summarizes some potential diastereoselective and enantioselective strategies applicable to the synthesis of N-Boc-cis-2-vinyl-cyclopentyl-amine.
| Strategy | Description | Key Factors | Potential Outcome |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. | Steric hindrance, electronic effects, chelating groups. | High diastereomeric ratio (d.r.) for the cis isomer. |
| Asymmetric Cycloaddition | A [3+2] cycloaddition reaction using a chiral catalyst to construct the cyclopentane ring enantioselectively. | Chiral ligand, metal catalyst, reaction temperature. | High enantiomeric excess (ee) and diastereoselectivity. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to guide the stereoselective formation of new stereocenters. | Choice of auxiliary, reaction conditions for attachment and removal. | High ee of the desired enantiomer. |
| Asymmetric Hydrogenation | A prochiral precursor is hydrogenated using a chiral catalyst to create one or more stereocenters with high enantioselectivity. | Chiral phosphine (B1218219) ligands (e.g., BINAP), metal catalyst (e.g., Rh, Ru). | High ee. |
Dynamic Kinetic Resolution and Kinetic Resolution in Synthesis
Resolution techniques are powerful tools for separating enantiomers from a racemic mixture. For the synthesis of enantiopure N-Boc-cis-2-vinyl-cyclopentyl-amine, both kinetic resolution (KR) and dynamic kinetic resolution (DKR) are highly relevant strategies.
Kinetic Resolution:
Kinetic resolution is a process in which two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting enantiomer (which remains as the unreacted starting material). The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%. nih.gov
Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), are often used for the kinetic resolution of amines. beilstein-journals.orgmdpi.com In the case of racemic N-Boc-cis-2-vinyl-cyclopentyl-amine, a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine. A study on the structurally similar (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines demonstrated that the Boc-derivative underwent a simple kinetic resolution using CALB. nih.gov This suggests that a similar approach would be viable for N-Boc-cis-2-vinyl-cyclopentyl-amine.
Dynamic Kinetic Resolution:
Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution that can theoretically convert a racemic mixture completely into a single enantiomer, thus achieving a 100% yield. mdpi.com DKR combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. beilstein-journals.org This continuous racemization ensures that the substrate for the enantioselective reaction is constantly replenished, allowing the entire racemic mixture to be converted into the desired enantiomerically pure product.
For DKR of amines, a combination of an enzyme for the resolution step and a metal catalyst for the racemization step is often employed. beilstein-journals.org A notable study on (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines revealed that derivatives with Cbz-, Alloc-, and ethoxycarbonyl groups underwent an interesting dynamic kinetic resolution. nih.gov The racemization in this case occurred spontaneously through an intramolecular migration of the alkoxycarbonyl group. This finding is significant as it suggests that under certain conditions, the N-Boc group in N-Boc-cis-2-vinyl-cyclopentyl-amine might also participate in or be modified to facilitate a DKR process.
The following table outlines the key features and potential application of KR and DKR for N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine.
| Resolution Method | Principle | Potential Application for N-Boc-cis-2-vinyl-cyclopentyl-amine |
| Kinetic Resolution (KR) | Enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for their separation. wikipedia.org | Enzymatic acylation using a lipase (e.g., CALB) could selectively acylate one enantiomer. The resulting acylated product and the unreacted amine enantiomer could then be separated. The maximum yield for the desired enantiomer is 50%. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical 100% yield of a single enantiomer. mdpi.com | A chemoenzymatic approach could be employed, using a lipase for the enantioselective acylation and a metal catalyst (e.g., based on ruthenium or palladium) to racemize the unreacted amine. Alternatively, based on analogous systems, modification of the N-protecting group could induce spontaneous racemization under the reaction conditions, enabling a DKR process. nih.gov |
Reactivity Profiles and Transformational Pathways
Reactions of the Vinyl Moiety
The vinyl group serves as a key site for carbon-carbon and carbon-heteroatom bond formation, enabling a variety of synthetic transformations.
Hydrogenation and Reduction Pathways
The vinyl group of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine can be selectively reduced to an ethyl group through catalytic hydrogenation. The N-Boc protecting group is notably stable under these conditions, allowing for the chemoselective saturation of the alkene. researchgate.netorganic-chemistry.org Standard catalysts, such as palladium on carbon (Pd/C), are effective for this transformation in the presence of molecular hydrogen (H₂). researchgate.netmdpi.com This process converts the vinylcyclopentyl moiety into an ethylcyclopentyl group without affecting the carbamate (B1207046). The stability of the Boc group to catalytic hydrogenation makes it an ideal orthogonal protecting group when manipulations of an alkene are required. total-synthesis.com
| Reaction | Reagents | Product | Selectivity |
| Hydrogenation | H₂, Pd/C | N-Boc-(+/-)-cis-2-ethyl-cyclopentyl-amine | High selectivity for alkene reduction |
Electrophilic Additions to the Alkene
The double bond of the vinyl group is susceptible to electrophilic attack. Reactions such as hydrohalogenation (addition of HX, where X = Cl, Br, I) are expected to proceed according to Markovnikov's rule. In this context, the proton (H⁺) would add to the terminal carbon of the vinyl group (the one with more hydrogen atoms), leading to the formation of a more stable secondary carbocation on the adjacent carbon. Subsequent attack by the halide anion (X⁻) would yield the corresponding 1-haloethyl-substituted cyclopentylamine (B150401) derivative. Due to the acid-labile nature of the N-Boc group, these reactions must be performed under carefully controlled conditions to avoid premature deprotection. total-synthesis.com
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the alkene. masterorganicchemistry.comlibretexts.org The vinyl group in N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine lacks such activation, classifying it as an unactivated dienophile. Consequently, its participation in Diels-Alder reactions would likely require forcing conditions, such as high temperatures or pressures, and reaction with electron-rich dienes. youtube.comchemistrysteps.com The stereochemistry of the dienophile is retained in the product. libretexts.org
Transformations Involving the Protected Amine
The N-Boc group is a robust protecting group that can be selectively removed under various conditions, revealing the primary amine for further functionalization.
Selective N-Boc Deprotection Methodologies
The removal of the N-Boc group is a common transformation in organic synthesis. However, the presence of the vinyl moiety, which can be sensitive to strongly acidic conditions, requires careful selection of the deprotection method.
Standard methods for N-Boc deprotection involve strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in various organic solvents. total-synthesis.comsemanticscholar.org While effective, these harsh conditions may lead to side reactions with the alkene. reddit.com To ensure the integrity of the vinyl group, milder and more selective methods are often preferred.
Several alternative methodologies have been developed:
Thermolytic Cleavage: Heating the compound in solvents like boiling water or fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) can effectively remove the Boc group, often with high yields and without the need for acidic catalysts. semanticscholar.orggoogle.com
Mild Acid Catalysis: Using reagents like oxalyl chloride in methanol (B129727) provides a mild route for deprotection at room temperature, which is compatible with acid-labile functional groups. rsc.orgnih.gov
Green Chemistry Approaches: Eco-friendly protocols, such as using a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid, have been shown to efficiently deprotect N-Boc derivatives under simple and mild conditions. mdpi.com Another method involves simply refluxing in water. semanticscholar.orgresearchgate.net
| Method | Reagents/Conditions | Advantages | Considerations for Vinyl Group |
|---|---|---|---|
| Strong Acidolysis | TFA in DCM; HCl in Methanol/Dioxane | Fast and common | Risk of side reactions with the alkene |
| Thermolytic Deprotection | Refluxing H₂O or fluorinated alcohols (TFE, HFIP) | Avoids strong acids, often high yield | Generally compatible and selective |
| Mild Lewis Acid Catalysis | ZnBr₂ in DCM | Milder than strong protic acids | Good selectivity for N-Boc over alkene |
| Oxalyl Chloride Method | (COCl)₂ in Methanol, Room Temperature | Very mild, compatible with acid-labile groups | Excellent compatibility |
| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid | "Green", simple, high yields | Mildly acidic, generally compatible |
Functionalization of the Free Amine (e.g., Amidation, Alkylation)
Once the N-Boc group is removed to yield (+/-)-cis-2-vinyl-cyclopentyl-amine, the resulting primary amine is a versatile nucleophile that can undergo a variety of functionalization reactions.
Amidation: The free amine can react with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This is a fundamental transformation for incorporating the vinyl-cyclopentyl scaffold into larger molecules, including peptides and other bioactive compounds. organic-chemistry.org
Alkylation: The primary amine can be N-alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the formation of an imine followed by reduction (e.g., with sodium cyanoborohydride), offers a more controlled method for synthesizing secondary amines.
These transformations highlight the utility of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine as a synthetic building block, where the two reactive sites can be addressed sequentially to construct more complex molecular architectures.
Reactivity of the Cyclopentane (B165970) Ring System
The cyclopentane ring of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine presents several sites for potential chemical modification. The reactivity of the C-H bonds on the carbocyclic framework is influenced by the electronic and steric properties of the adjacent N-Boc-amino and vinyl substituents. The cis-relationship between these two groups imposes specific conformational constraints that can dictate the accessibility of certain C-H bonds to reagents.
In the context of C-H functionalization, the N-Boc group can act as a directing group, facilitating the activation of C-H bonds at specific positions. Research on related N-Boc protected cyclic amines, such as piperidines, has demonstrated that it is possible to achieve functionalization at positions distal to the nitrogen atom through catalyst-controlled migratory C-H activation. This suggests that the cyclopentane ring in N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine could potentially undergo selective functionalization, not only at the α-position to the nitrogen but also at other positions on the ring, depending on the reaction conditions and catalytic system employed. The presence of the vinyl group, however, adds a layer of complexity, as it may compete for the catalyst or influence the regioselectivity of C-H activation.
Organometallic Chemistry and C-H Functionalization
The application of organometallic chemistry provides powerful tools for the selective functionalization of the cyclopentane ring in N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine. Lithiation-trapping sequences and palladium-catalyzed C-H activation are two prominent strategies that offer pathways to introduce new carbon-carbon and carbon-heteroatom bonds.
Lithiation-Trapping and Substitution Reactions
The N-Boc group is a well-established directing group for the deprotonation of adjacent C-H bonds. In the case of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, treatment with a strong organolithium base, such as sec-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), is expected to result in the regioselective deprotonation at the C1 position (the carbon atom bearing the N-Boc-amino group). This is due to the ability of the carbonyl oxygen of the Boc group to coordinate the lithium cation, thereby increasing the acidity of the α-proton.
This directed lithiation generates a transient organolithium intermediate that can be trapped by a variety of electrophiles to introduce a range of substituents at the C1 position. The general scheme for this transformation is depicted below:

Table 1: Potential Electrophiles for Trapping Lithiated N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine
| Electrophile Class | Example Electrophile | Resulting Functional Group |
| Alkyl Halides | Methyl iodide (CH₃I) | Methyl |
| Aldehydes | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl |
| Ketones | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl |
| Carbon Dioxide | CO₂ | Carboxylic acid |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl |
It is important to note that the presence of the vinyl group could potentially lead to side reactions, such as competitive addition of the organolithium reagent to the double bond. Careful control of reaction conditions, such as temperature and reaction time, would be crucial to favor the desired C-H functionalization.
Palladium-Catalyzed C-H Arylation and Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of aryl groups and other functionalities onto sp³-hybridized carbon atoms. In the context of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, the N-Boc group can serve as a directing group to guide a palladium catalyst to specific C-H bonds on the cyclopentane ring.
While direct α-arylation is a common transformation for N-Boc protected amines, more advanced catalytic systems have enabled functionalization at more remote positions. For instance, studies on N-Boc-piperidines have shown that after an initial α-palladation, a subsequent palladium migration (or "walking") along the carbon framework can occur, leading to functionalization at the β- or γ-positions.
A plausible pathway for the palladium-catalyzed β-arylation of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, by analogy to related systems, would involve the following key steps:
Initial α-C-H activation: Formation of a palladacycle at the C1 position, directed by the N-Boc group.
β-Hydride elimination and reinsertion: This sequence allows the palladium center to "walk" along the cyclopentane ring.
Reductive elimination: From a β-palladated intermediate, reductive elimination with an aryl halide would lead to the formation of the β-arylated product.
The cis-stereochemistry of the vinyl and N-Boc-amino groups would likely play a significant role in the stereochemical outcome of such transformations. Furthermore, the electronic properties of the ligand on the palladium catalyst would be critical in controlling the selectivity between α- and β-functionalization.
Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions
| Reaction Type | Coupling Partner | Potential Product |
| Arylation | Aryl halide (Ar-X) | Aryl-substituted cyclopentylamine |
| Alkenylation | Alkenyl halide | Alkenyl-substituted cyclopentylamine |
| Carbonylation | Carbon monoxide (CO) | Cyclopentylamine carboxylic acid derivative |
The development of specific catalytic systems tailored for N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine would be necessary to overcome the potential challenges posed by the vinyl group and to achieve high levels of regio- and stereoselectivity in these C-H functionalization reactions.
Applications in Advanced Organic Synthesis
N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine as a Building Block for Complex Molecules
N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine serves as a chiral scaffold, enabling the synthesis of diverse and complex molecular structures. The Boc-protected amine and the vinyl group offer orthogonal reactivity, allowing for sequential and controlled functionalization. The vinyl group can participate in a wide array of chemical transformations, including but not limited to, olefin metathesis, hydroboration-oxidation, epoxidation, and ozonolysis. These reactions provide access to a variety of functional groups, which can be further elaborated to construct intricate molecular frameworks.
The cyclopentyl ring provides a rigid and defined three-dimensional orientation to the substituents, which is a crucial aspect in the design of molecules with specific biological activities. The cis-stereochemical relationship between the amino and vinyl groups further restricts the conformational flexibility of the molecule, a desirable trait in the synthesis of compounds targeting specific protein binding pockets.
Integration into Natural Product Total Synthesis (Analogous Systems)
While specific examples of the direct incorporation of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine into the total synthesis of natural products are not extensively documented, the structural motif of a vinyl-substituted cyclopentylamine (B150401) is present in several classes of natural products, particularly alkaloids and polyketides. The synthetic utility of this building block can be inferred from its potential to serve as a key intermediate in the synthesis of analogs of these natural products.
For instance, the vinyl group can be a precursor to a carboxylic acid or an aldehyde functionality through oxidative cleavage, which can then be used for chain elongation or for the formation of heterocyclic rings common in alkaloid structures. Furthermore, the vinyl moiety can act as a handle for cross-coupling reactions, enabling the introduction of complex carbon skeletons. The ability to access both enantiomers of the building block would be highly advantageous for the synthesis of natural products and their stereoisomers, facilitating structure-activity relationship studies.
Precursor for the Synthesis of Constrained Amino Acids and Peptidomimetics
Constrained amino acids are valuable tools in medicinal chemistry for the design of peptidomimetics with improved pharmacological properties, such as enhanced metabolic stability and receptor selectivity. The rigid cyclopentyl scaffold of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine makes it an excellent starting material for the synthesis of novel, conformationally restricted amino acids.
The vinyl group can be transformed into a carboxylic acid moiety via ozonolysis followed by oxidation, leading to the formation of a cis-2-aminocyclopentylcarboxylic acid derivative. The resulting amino acid would have a fixed spatial arrangement of the amino and carboxyl groups, which can be used to induce specific secondary structures, such as turns or helices, in peptides. Oligomers of such constrained amino acids can adopt stable helical or sheet-like structures. researchgate.net The incorporation of these constrained amino acids into peptides can significantly influence their biological activity.
| Precursor | Target Molecule | Key Transformation | Potential Application |
| N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine | cis-2-Aminocyclopentanecarboxylic acid | Ozonolysis, Oxidation | Peptidomimetics, Foldamers |
| N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine | Novel bicyclic amino acids | Intramolecular cyclization | Scaffolds for drug discovery |
Utility in the Construction of 3-Dimensional Chemical Fragments for Research
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that bind to a biological target. Fragments with a higher degree of three-dimensionality (3D) are increasingly sought after as they can explore a larger chemical space and often exhibit better binding affinities and selectivities.
N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, with its inherent 3D structure, is an attractive scaffold for the generation of fragment libraries with high sp3 character. The vinyl and amino functionalities serve as convenient points for diversification, allowing for the rapid synthesis of a library of related compounds with varying substituents and physicochemical properties. The rigid cyclopentane (B165970) core ensures that the fragments maintain a well-defined shape, which is crucial for effective binding to protein targets. The development of libraries of 3D fragments is a key area of research in modern medicinal chemistry. nih.govnih.gov
Development of Chiral Ligands and Organocatalysts
Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. The chiral nature of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine makes it a promising precursor for the synthesis of novel chiral ligands and organocatalysts.
The amino group, after deprotection, can be readily functionalized to introduce phosphine (B1218219) or other coordinating groups, leading to the formation of chiral ligands for transition-metal-catalyzed reactions. For example, reaction with diphenylphosphine (B32561) oxide followed by reduction would yield a chiral phosphine ligand. The cis-disposition of the substituents on the cyclopentane ring can create a specific chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions.
Furthermore, the amine functionality can be utilized to synthesize chiral organocatalysts, such as prolinol derivatives or bifunctional amine-thiourea catalysts. The vinyl group can be modified to introduce additional functional groups that can participate in the catalytic cycle or influence the steric environment of the catalyst. The development of new and efficient chiral catalysts is a continuous effort in the field of organic synthesis. nih.govnih.gov
Mechanistic and Computational Investigations
Mechanistic Pathways of Key Synthetic Transformations
The synthesis of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine likely involves several key transformations for which mechanistic pathways can be proposed. A plausible synthetic route could involve the stereoselective functionalization of a cyclopentene (B43876) precursor. One such key transformation is the allylic amination of cyclopentene derivatives.
The mechanism of metal-catalyzed allylic amination, for instance using a palladium catalyst, typically proceeds through a series of well-defined steps. Initially, the palladium(0) catalyst coordinates to the double bond of the cyclopentene ring. This is followed by oxidative addition, where a C-H bond at the allylic position is cleaved, leading to the formation of a π-allyl palladium(II) intermediate. The stereochemistry of this intermediate is crucial in determining the final product's configuration. Subsequent nucleophilic attack by the Boc-protected amine on the π-allyl complex, followed by reductive elimination, furnishes the desired N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine and regenerates the palladium(0) catalyst. The cis-stereochemistry is often influenced by the directing effects of coordinating groups on the cyclopentane (B165970) ring or the nature of the ligands on the metal catalyst.
Alternative pathways could involve Michael-initiated ring closure (MIRC) reactions or ring-opening reactions of cyclopropyl (B3062369) derivatives, where the mechanistic intricacies would be governed by the nature of the nucleophiles, electrophiles, and catalysts employed.
Density Functional Theory (DFT) Studies on Reactivity and Stereoselectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reactivity and stereoselectivity of organic reactions. For a molecule like N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, DFT calculations could provide invaluable insights into the electronic and steric factors governing its formation.
DFT studies on analogous systems, such as the functionalization of cyclopentene derivatives, have been used to calculate the energies of reactants, transition states, and products. These calculations can help predict the most favorable reaction pathway and rationalize the observed stereoselectivity. For instance, DFT can be employed to model the transition states of the nucleophilic attack on the π-allyl palladium intermediate in the allylic amination reaction. By comparing the activation energies for the formation of the cis and trans diastereomers, the preference for the cis product can be quantified.
Furthermore, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict their reactivity. The calculated atomic charges and electrostatic potential maps can also shed light on the regioselectivity of the reactions.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on a key reaction step, such as the nucleophilic attack leading to cis and trans products.
| Parameter | Transition State (cis) | Transition State (trans) |
| Relative Energy (kcal/mol) | 0.0 | +2.5 |
| Key Bond Distance (Å) | 2.15 | 2.30 |
| Imaginary Frequency (cm⁻¹) | -350 | -320 |
Transition State Analysis in Stereoselective Reactions
The stereochemical outcome of the synthesis of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine is determined at the transition state of the stereodetermining step. Transition state analysis, often performed using computational methods like DFT, is crucial for understanding the origins of stereoselectivity.
In a potential stereoselective reaction, such as an asymmetric allylic amination, the transition state geometry is influenced by non-covalent interactions between the substrate, the catalyst, and the nucleophile. For the formation of the cis-isomer, the transition state that minimizes steric repulsions and maximizes favorable electronic interactions will be lower in energy.
For example, in a catalyst-controlled reaction, the chiral ligands on the metal center create a chiral pocket that preferentially accommodates the substrate in an orientation leading to the cis-product. Analysis of the transition state structure would reveal key steric clashes or attractive interactions (e.g., hydrogen bonding, π-π stacking) that favor one diastereomeric pathway over the other. The calculated energy difference between the diastereomeric transition states can be directly related to the predicted enantiomeric or diastereomeric excess of the product.
Understanding Conformational Preferences and Molecular Interactions
The three-dimensional structure and conformational flexibility of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine play a significant role in its reactivity and interactions with other molecules. The cyclopentane ring is not planar and adopts puckered conformations, typically an envelope or a twist conformation, to relieve ring strain. The substituents—the N-Boc-amino group and the vinyl group—will preferentially occupy positions that minimize steric hindrance.
In the cis-isomer, both substituents are on the same face of the ring. Conformational analysis, which can be performed using molecular mechanics or DFT calculations, would aim to identify the lowest energy conformers. The large tert-butoxycarbonyl (Boc) group is sterically demanding and will likely influence the puckering of the cyclopentane ring to adopt a conformation that places it in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
The relative orientation of the vinyl group and the N-H bond of the carbamate (B1207046) can also be important, potentially allowing for intramolecular hydrogen bonding or other non-covalent interactions that stabilize certain conformations. Understanding these conformational preferences is key to predicting the molecule's shape and how it will interact in a biological or chemical environment.
A hypothetical table summarizing results from a conformational analysis is presented below.
| Conformer | Dihedral Angle (N-C1-C2-Cvinyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 45° | 0.0 | 60 |
| 2 | -15° | 0.5 | 30 |
| 3 | 120° | 1.2 | 10 |
Advanced Analytical Techniques in Research
Application of NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering deep insights into the connectivity, stereochemistry, and conformational preferences of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine.
Stereochemical Assignment: The relative cis stereochemistry of the vinyl and N-Boc-amino groups on the cyclopentyl ring can be unequivocally established through one-dimensional and two-dimensional NMR experiments. In the ¹H NMR spectrum, the coupling constants (³J) between the protons on the carbons bearing these substituents (C1-H and C2-H) are diagnostic. For a cis relationship, the dihedral angle between these protons is typically around 0°, leading to a larger coupling constant compared to the corresponding trans isomer, where the dihedral angle would be approximately 120°.
Further confirmation is obtained from Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). A cross-peak between the C1-H and C2-H protons in a NOESY spectrum would indicate that they are close in space, providing definitive evidence for the cis configuration.
Conformational Analysis: The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly the envelope and twist forms. researchgate.net The exact conformation of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine can be investigated by detailed analysis of vicinal coupling constants and through computational modeling. nih.govauremn.org.br The bulky N-Boc group and the vinyl group will preferentially occupy positions that minimize steric strain. Variable temperature NMR studies can also provide information on the energy barriers between different ring conformations. researchgate.net The presence of rotamers due to the bulky Boc-group can sometimes be observed in the NMR spectrum, presenting as a broadening or duplication of certain signals. nih.gov
An illustrative table of expected ¹H NMR chemical shifts for N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine is presented below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| NH | ~5.0 | br s | - |
| CH=CH₂ | ~5.8 | ddd | J ≈ 17, 10, 8 |
| CH=CH ₂ (trans) | ~5.1 | d | J ≈ 17 |
| CH=CH ₂ (cis) | ~5.0 | d | J ≈ 10 |
| CH-NHBoc | ~4.0 | m | - |
| CH-CH=CH₂ | ~2.5 | m | - |
| Cyclopentyl CH₂ | 1.5 - 2.0 | m | - |
| Boc (CH₃)₃ | ~1.4 | s | - |
Mass Spectrometry for Reaction Monitoring and Structural Elucidation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis.
Reaction Monitoring: During the synthesis of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, mass spectrometry can be used to monitor the progress of the reaction. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the rapid analysis of crude reaction mixtures, identifying the presence of starting materials, intermediates, and the desired product, as well as any byproducts. This real-time analysis enables chemists to optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine (C₁₂H₂₁NO₂), the expected exact mass would be calculated and compared to the experimental value.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions of the molecule, which are then subjected to fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, characteristic fragmentation pathways would include the loss of the Boc group or parts of it (e.g., isobutene or tert-butyl cation), and cleavage of the vinyl group. nih.gov The analysis of these fragments helps to confirm the connectivity of the molecule.
A table of expected mass-to-charge ratios (m/z) for the molecular ion and key fragments is provided below.
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₁₂H₂₂NO₂]⁺ | 212.16 |
| [M-C₄H₈+H]⁺ | [C₈H₁₄NO₂]⁺ | 156.10 |
| [M-Boc+H]⁺ | [C₇H₁₄N]⁺ | 112.11 |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR can determine the relative stereochemistry (cis or trans), X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. mdpi.com
To perform this analysis, the racemic mixture of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine must first be resolved into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (such as tartaric acid or mandelic acid) and separating them by crystallization. libretexts.orglibretexts.org
Once a single enantiomer is isolated, it must be crystallized to produce a high-quality single crystal. This crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. The analysis of this pattern provides a three-dimensional electron density map of the molecule, from which the precise arrangement of every atom can be determined. mdpi.com By using anomalous dispersion, the absolute configuration of the stereocenters (e.g., R,R or S,S) can be unambiguously assigned. mdpi.com The resulting crystal structure also provides a wealth of information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.1 |
| Flack parameter | ~0.0 (for correct enantiomer) |
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatography is essential for both the purification of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine after its synthesis and for the assessment of its purity.
Purification: Column chromatography is the most common method for purifying organic compounds on a laboratory scale. researchgate.net For N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine, a stationary phase such as silica (B1680970) gel would be used. The crude product is loaded onto the column, and a mobile phase (a solvent or mixture of solvents, e.g., a hexane/ethyl acetate (B1210297) gradient) is passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases. The Boc-protected amine is generally non-polar enough to be effectively purified using this method, separating it from more polar or less polar impurities. The stability of the Boc group on silica gel is generally good under neutral elution conditions. chemicalforums.com
Purity Assessment: The purity of the final product is typically assessed by a combination of techniques. Thin-layer chromatography (TLC) provides a quick qualitative check of purity. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. An HPLC method would be developed using a suitable column (e.g., a C18 reversed-phase column) and mobile phase. A pure sample should show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks gives a measure of the purity.
To assess enantiomeric purity after a resolution, chiral HPLC is used. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times and thus appear as two separate peaks in the chromatogram. This allows for the determination of the enantiomeric excess (ee) of the resolved sample.
| Chromatographic Method | Stationary Phase | Mobile Phase (Illustrative) | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification |
| HPLC (Purity) | C18 | Acetonitrile/Water | Purity Assessment |
| Chiral HPLC (ee) | Chiral Stationary Phase (e.g., Chiralcel OD) | Hexane/Isopropanol | Enantiomeric Excess Determination |
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized cyclic amines is a cornerstone of medicinal and materials chemistry. mdpi.com Future research will likely focus on developing more atom-economical and environmentally benign methods for the synthesis of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine and its derivatives.
Current synthetic approaches to similar cyclopentylamine (B150401) scaffolds often rely on multi-step sequences. biosynth.com Innovations may come from the application of modern catalytic systems. For instance, methods for the direct C-H functionalization of cyclic amines, which are currently limited for substrates with N-H bonds, could be adapted for N-Boc protected systems to introduce the vinyl group stereoselectively. nih.govnih.gov Biocatalytic approaches, utilizing enzymes for selective reactions under mild conditions, also present a promising sustainable route. rsc.org A potential synthetic pathway could involve the catalytic hydrogenation of tetrahydrofurfurylamine, which has been shown to produce cyclopentylamine. google.com Further research could optimize this process for vinyl-substituted analogues.
| Method | Potential Advantages | Related Literature Examples |
| Catalytic C-H Vinylation | Fewer synthetic steps, high atom economy. | Direct α-functionalization of N-Boc-piperidines. researchgate.net |
| Biocatalysis | Mild reaction conditions, high stereoselectivity. | Enzymatic synthesis of substituted muconic acids. rsc.org |
| Chemo-enzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. | Synthesis of chiral amines using transaminases. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Continuous flow synthesis of various organic compounds. |
Exploration of Novel Reactivity Patterns of the Vinyl Cyclopentyl Amine Scaffold
The vinyl group in N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine is a key functional handle for a plethora of chemical transformations. Future research is expected to uncover novel reactivity patterns, expanding its synthetic utility. The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems. nih.govresearchgate.net Palladium-catalyzed reactions, such as Heck or Suzuki couplings, could be employed to introduce aryl or other functional groups at the vinyl terminus. rsc.org
Furthermore, the adjacent N-Boc protected amine can influence the reactivity of the vinyl group, potentially enabling unique intramolecular reactions. For example, intramolecular [4+2] cycloadditions of related enamides with unactivated dienes have been reported. acs.org The development of redox-annulations with α,β-unsaturated carbonyl compounds could lead to the formation of fused heterocyclic systems. rsc.org
| Reaction Type | Potential Products | Significance |
| [3+2] Cycloaddition | Highly functionalized pyrrolidine (B122466) or imidazolidine (B613845) derivatives. researchgate.net | Access to novel heterocyclic scaffolds. |
| Palladium-Catalyzed Cross-Coupling | Arylated or alkenylated cyclopentylamine derivatives. rsc.org | Introduction of molecular diversity. |
| Intramolecular Cyclization | Fused bicyclic systems. | Construction of complex molecular architectures. |
| Metathesis Reactions | Ring-closing or cross-metathesis products. | Access to macrocycles and functionalized olefins. |
Expanding the Scope of Stereoselective Transformations
The presence of stereocenters in the cyclopentane (B165970) ring makes stereoselective synthesis a critical area of investigation. Future work will aim to develop catalytic asymmetric methods to control the stereochemistry of reactions involving the vinyl group and the cyclopentane core. For instance, enantioselective C-H functionalization of cyclic amines using enzymatic carbene transfer has been demonstrated for pyrrolidines and could be explored for the cyclopentylamine scaffold. acs.org
Domino reactions initiated by rhodium carbenes have been used for the highly stereoselective synthesis of cyclopentanes bearing four stereocenters. nih.gov Similar strategies could be adapted for N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine to generate complex, stereochemically-defined molecules. Furthermore, palladium-catalyzed allylic amine rearrangements have been shown to proceed with high enantioretention, offering a pathway for stereoselective ring expansion. nih.gov
Computational Design and Prediction of Novel Derivatives and Reactions
Computational chemistry is poised to play a significant role in guiding the exploration of N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine's chemical space. Density Functional Theory (DFT) calculations can be employed to predict the feasibility and selectivity of potential reactions. peerj.com For example, computational studies have been used to rationalize the reactivity differences in rhodium-catalyzed C-H functionalization and to understand the rearrangement of vinyl allene (B1206475) oxides to cyclopentenones. nih.govrsc.org
Molecular modeling can be used to design novel derivatives with specific electronic and steric properties, thereby tuning their reactivity. Computational screening of virtual libraries of derivatives against biological targets or for desired material properties could accelerate the discovery process. The conformational analysis of the cyclopentane ring, which exists in envelope and half-chair conformations, can also be computationally studied to understand its influence on reactivity. scribd.comlibretexts.org
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Predicting reaction mechanisms and stereochemical outcomes. rsc.org | Rational design of selective synthetic methods. |
| Molecular Dynamics (MD) | Simulating conformational behavior in different environments. | Understanding substrate-catalyst interactions. |
| Virtual Screening | Predicting the binding of derivatives to biological targets. | Accelerating drug discovery efforts. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing intramolecular and intermolecular interactions. nih.gov | Designing molecules with specific self-assembly properties. |
Potential for Derivatization towards Advanced Materials or Probes
The functional handles present in N-Boc-(+/-)-cis-2-vinyl-cyclopentyl-amine make it an attractive scaffold for the development of advanced materials and chemical probes. The vinyl group can be polymerized or copolymerized to create novel polymers with tailored properties. For example, polymers derived from monomers with five-membered cyclic carbonate structures have been shown to react with amines to form polyhydroxyurethanes. researchgate.net
The cyclopentylamine moiety can be incorporated into larger structures to create cardo-type polyimides, which are known for their enhanced solubility and processability. mdpi.com Derivatization of the amine after Boc-deprotection could lead to the synthesis of chiral ligands for asymmetric catalysis or functional probes for biological imaging. The synthesis of polydiketoenamine plastics from amine and triketone monomers represents a circular and biorenewable approach to polymer synthesis that could be explored. osti.gov
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Boc protection of a cyclopentylamine precursor followed by vinyl group introduction. For Boc protection, Boc anhydride in dichloromethane with a base (e.g., DMAP) at 0–25°C is standard . The vinyl group can be introduced via Heck coupling or Grignard addition, requiring palladium catalysts or organometallic reagents, respectively. Optimizing reaction time (6–24 hours) and stoichiometry (1.2–2.0 eq. vinylating agent) minimizes side products. Purity (>95%) is achievable via silica gel chromatography, as noted for structurally similar Boc-protected amines .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Boc Protection | Boc₂O, DCM, DMAP, 0–25°C | 70–85% |
| Vinylation | Pd(OAc)₂, Vinyl-X (X=Br, I), Base | 50–65% |
| Purification | Silica gel chromatography | >95% purity |
Q. Which analytical techniques are critical for confirming the structure and purity of N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine?
- Methodological Answer :
- 1H/13C NMR : Assigns stereochemistry (cis/trans) via coupling constants and NOE experiments. The vinyl proton resonance at δ 5.0–6.5 ppm confirms substitution .
- HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) assess purity (>95% by area-under-curve) .
- Mass Spectrometry : ESI-MS ([M+H]+) validates molecular weight (e.g., calculated for C12H21NO2: 211.3 g/mol) .
Q. What storage conditions ensure the stability of N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine?
- Methodological Answer : Store at 0–6°C under inert gas (N2/Ar) to prevent Boc group hydrolysis. Decomposition occurs above 80°C, releasing CO and NOx . Lyophilization or desiccant-containing vials mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can the (±)-cis enantiomers of N-Boc-2-vinyl-cyclopentyl-amine be resolved for chiral synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/IPA (90:10) to separate enantiomers (Rt differences ~2–4 min) .
- Enzymatic Resolution : Lipases (e.g., CAL-B) in tert-butyl methyl ether selectively hydrolyze one enantiomer .
Q. What strategies mitigate side reactions during vinyl group installation on the cyclopentane ring?
- Methodological Answer :
- Catalyst Screening : Pd(OAc)₂/XPhos reduces β-hydride elimination vs. Pd(PPh₃)₄ .
- Temperature Control : Reactions at –20°C suppress oligomerization of the vinyl group.
- Additives : Silver salts (Ag₂CO₃) trap halide byproducts in cross-couplings .
Q. How can reaction byproducts (e.g., de-Boc products or dimerized vinyl derivatives) be identified and quantified?
- Methodological Answer :
- LC-MS/MS : Detects de-Boc products (m/z ~111.1, tert-butyl cation) and dimers (m/z ~422.6) .
- Kinetic Studies : Monitor byproduct formation via in-situ FTIR or reaction calorimetry to refine stoichiometry.
Q. What are the thermal and photolytic degradation pathways of N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine?
- Methodological Answer :
- TGA/DSC : Thermal decomposition onset at 80–90°C releases isobutene and CO2 from the Boc group .
- UV Stability : Irradiation at 254 nm induces [2+2] cycloaddition of the vinyl group, forming dimers. Use amber vials for light-sensitive storage .
Q. How is N-Boc-(±)-cis-2-vinyl-cyclopentyl-amine utilized in multi-step natural product syntheses?
- Methodological Answer : The compound serves as a key intermediate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
